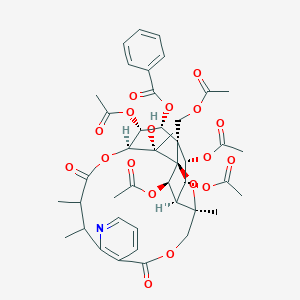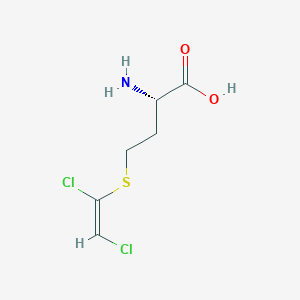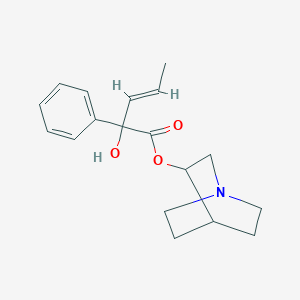
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol It is known for its unique structure, which includes a quinuclidine moiety, a phenyl group, and a trans-1-propenyl group attached to a glycolate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl phenyl(trans-1-propenyl)glycolate typically involves the esterification of quinuclidine with phenyl(trans-1-propenyl)glycolic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, industrial-scale purification techniques, such as distillation and large-scale chromatography, are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted quinuclidine or phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Quinuclidyl phenyl(trans-1-propenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with acetylcholine receptors, potentially modulating neurotransmitter activity. The phenyl and trans-1-propenyl groups may contribute to the compound’s binding affinity and selectivity for certain targets. The glycolate ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinyl benzilate: A related compound with a similar quinuclidine structure but different ester linkage.
Atropine: A well-known anticholinergic agent with a tropane alkaloid structure.
Scopolamine: Another anticholinergic compound with a similar mechanism of action but different chemical structure.
Uniqueness
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate is unique due to its combination of a quinuclidine moiety, phenyl group, and trans-1-propenyl group, which confer distinct chemical and biological properties. Its specific ester linkage and potential for hydrolysis differentiate it from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
101711-16-4 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-2-phenylpent-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-2-10-18(21,15-6-4-3-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h2-7,10,14,16,21H,8-9,11-13H2,1H3/b10-2+ |
Clave InChI |
KXULHOPQKUGNIO-WTDSWWLTSA-N |
SMILES |
CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES isomérico |
C/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canónico |
CC=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Sinónimos |
3-Quinuclidyl phenyl(trans-1-propenyl)glycolate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


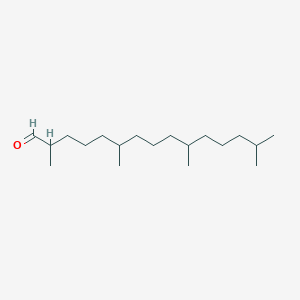
![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
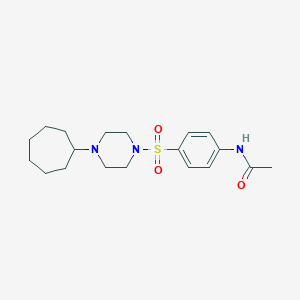
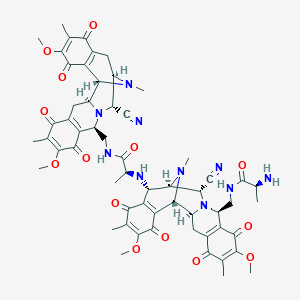
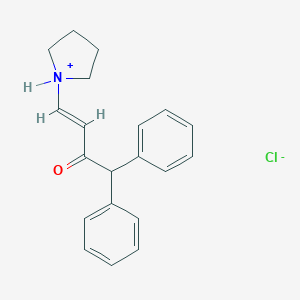
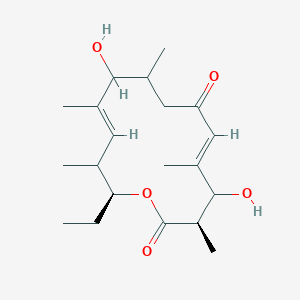
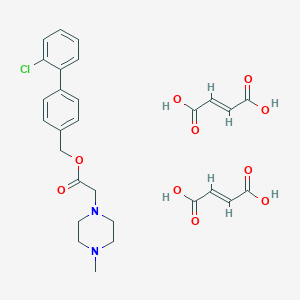
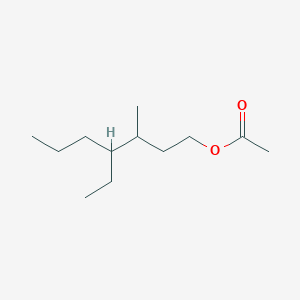
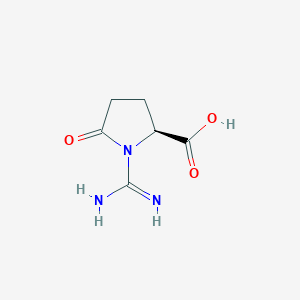
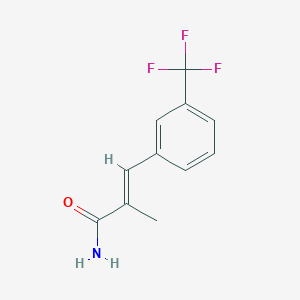
![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)
